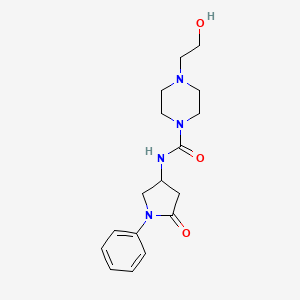![molecular formula C23H30FN3O3S B6482586 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897618-60-9](/img/structure/B6482586.png)
4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, commonly known as 4-BTB, is a synthetic compound that has been widely studied for its potential medicinal applications. It is a member of the benzamide family, and its properties are similar to those of other compounds in the benzamide family. 4-BTB has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral activities. In addition, it has been used in the synthesis of other compounds and in the development of new drugs.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, focusing on six unique applications:
Anticancer Activity
Research has shown that compounds containing piperazine and sulfonyl groups exhibit significant anticancer properties. The presence of the 4-fluorophenyl group enhances the compound’s ability to inhibit cancer cell proliferation by interfering with specific cellular pathways . This compound could be explored for its potential to target various cancer types, including breast, lung, and colon cancers.
Antimicrobial Properties
The piperazine moiety in this compound is known for its antimicrobial activity. Studies have demonstrated that derivatives of piperazine can effectively inhibit the growth of bacteria and fungi . This makes the compound a promising candidate for developing new antibiotics or antifungal agents, particularly against resistant strains.
Neuroprotective Effects
Compounds with piperazine and sulfonyl groups have been investigated for their neuroprotective effects. These compounds can potentially protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The fluorophenyl group may further enhance these protective effects, making it a valuable compound for neurological research.
Anti-inflammatory Applications
The anti-inflammatory properties of sulfonyl-containing compounds are well-documented. This compound could be used to develop new anti-inflammatory drugs that target specific pathways involved in inflammation . Its potential to reduce inflammation could be beneficial in treating conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Antiviral Activity
Research has indicated that piperazine derivatives possess antiviral properties. This compound could be explored for its ability to inhibit viral replication and prevent the spread of viral infections . It may be particularly useful in developing treatments for viruses that currently have limited therapeutic options.
Antidepressant Potential
The piperazine group is also associated with antidepressant activity. This compound could be investigated for its potential to modulate neurotransmitter levels and improve mood disorders . Its unique structure may offer advantages over existing antidepressants, providing new avenues for treating depression and anxiety.
Antioxidant Properties
Compounds with sulfonyl groups have been shown to possess antioxidant properties, which can neutralize free radicals and reduce oxidative stress . This compound could be used in developing new antioxidant therapies to protect cells from damage and improve overall health.
Antiparasitic Applications
Piperazine derivatives are known for their antiparasitic activity. This compound could be explored for its potential to treat parasitic infections, such as those caused by protozoa and helminths . Its efficacy against a broad range of parasites makes it a valuable candidate for further research in this field.
特性
IUPAC Name |
4-tert-butyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O3S/c1-23(2,3)19-6-4-18(5-7-19)22(28)25-12-17-31(29,30)27-15-13-26(14-16-27)21-10-8-20(24)9-11-21/h4-11H,12-17H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFACHGQRGKEWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6482505.png)
![N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6482524.png)

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6482540.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6482542.png)
![2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B6482550.png)
![4-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6482552.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide](/img/structure/B6482554.png)
![3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea](/img/structure/B6482557.png)
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide](/img/structure/B6482559.png)
![2-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6482577.png)
![N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B6482598.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6482606.png)
![1-(3,4-dimethoxyphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6482614.png)